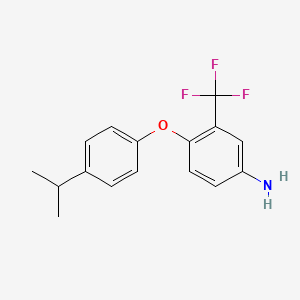

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

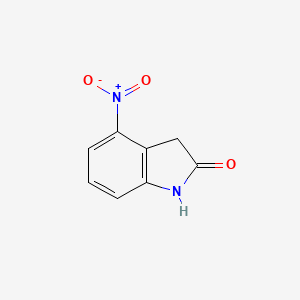

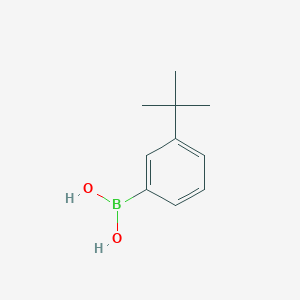

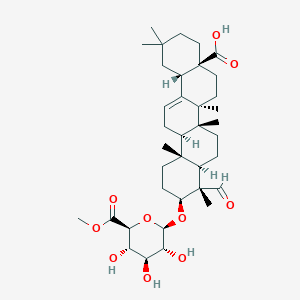

“4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline” is a compound with the molecular formula C16H16F3NO. It contains an aniline group (a benzene ring attached to an amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an isopropylphenoxy group (a benzene ring attached to an oxygen atom, which is further attached to an isopropyl group).

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the aniline group, the introduction of the isopropylphenoxy group, and the addition of the trifluoromethyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic aniline and isopropylphenoxy groups, as well as the electronegative trifluoromethyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the aniline group could potentially undergo reactions typical of aromatic amines, such as electrophilic substitution or coupling reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the types of intermolecular forces present. However, without experimental data, these predictions may not be accurate.科学的研究の応用

Metalation as a Key for Structural Elaboration

Trifluoromethoxy-substituted anilines, related to 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline, undergo metalation that allows for structural elaboration. This process involves hydrogen/lithium permutation with site selectivity, which, depending on the N-protective group employed, enables the synthesis of various functionalized products. This method illustrates the preparative potential of aniline functionalization mediated by organometallic reagents, expanding the toolbox for synthesizing trifluoromethyl-containing compounds (Leroux, Castagnetti, & Schlosser, 2003).

Applications in Nonlinear Optical Materials

The experimental and theoretical vibrational analysis of trifluoromethyl aniline derivatives demonstrates their potential as nonlinear optical (NLO) materials. These studies, focusing on Fourier Transform-Infrared and Fourier Transform-Raman techniques, alongside density functional theory computations, reveal the effects of electron donating and withdrawing on the molecule's structure and its implications for NLO applications (Revathi et al., 2017).

Synthesis of Ortho-trifluoromethoxylated Derivatives

The synthesis of ortho-trifluoromethoxylated aniline derivatives presents a challenge due to the need for non-toxic, stable reagents. A protocol using Togni reagent II demonstrates a user-friendly approach for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a potential intermediate for pharmaceuticals, agrochemicals, and functional materials. This method emphasizes the versatility of trifluoromethoxylated aromatic compounds in organic synthesis (Feng & Ngai, 2016).

Electrocatalysis for CO2 Reduction

Research on rhenium(I) fac-tricarbonyl complexes, containing pendent arylamine functionality, showcases the impact of the trifluoromethyl group on electrocatalysis for carbon dioxide (CO2) reduction. The study indicates that catalysts with aniline-substituted sites show superior performance compared to traditional catalysts, highlighting the role of trifluoromethyl groups in enhancing catalytic activity for environmental applications (Talukdar et al., 2020).

Synthesis and Application of Novel Polymers

The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions opens new avenues for materials science, particularly in the development of dye-sensitized solar cells (DSSCs). Polymers incorporating trifluoromethyl aniline units exhibit enhanced electrical conductivity and photovoltaic efficiency, underscoring the potential of these materials in renewable energy technologies (Shahhosseini et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for exposure. Without specific information on this compound, it’s not possible to provide a detailed safety and hazards analysis.

将来の方向性

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential as a building block for the synthesis of more complex molecules, or investigating its biological activity if relevant.

特性

IUPAC Name |

4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRQNYMNIGCIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)